molecular formula C3H5N3O B512044 Cyanoacetohydrazide CAS No. 140-87-4

Cyanoacetohydrazide

Cat. No. B512044
CAS RN: 140-87-4
M. Wt: 99.09g/mol
InChI Key: HPHBOJANXDKUQD-UHFFFAOYSA-N
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Description

Cyanoacetohydrazide, also known as Cyanoacetic hydrazide, is a chemical compound with the linear formula NCCH2CONHNH2 . It has a molecular weight of 99.09 . It is used in the study of the viral inhibiting activity of some potential antiviral agents .


Synthesis Analysis

Cyanoacetohydrazide has been used as a precursor in reactions leading to the construction of heterocycles . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Molecular Structure Analysis

The molecular structure of Cyanoacetohydrazide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 11 bonds. There are 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 N hydrazine, and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

Cyanoacetohydrazide has been used in the synthesis of heterocyclic compounds . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .


Physical And Chemical Properties Analysis

Cyanoacetohydrazide is a slightly brown powder . It has a molecular weight of 99.09 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Summary of the Application: Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . This includes common heterocyclic compounds and uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles like benzodiazepine, oxazepine, and benzoxocine .
  • Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
  • Results or Outcomes: The main outcome of this application is the synthesis of a wide variety of heterocyclic compounds. This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

2. Synthesis of Hydrazide-Hydrazone Derivatives

  • Summary of the Application: Cyanoacetohydrazide is used in the synthesis of hydrazide-hydrazone derivatives, which are then utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives with antitumor activity .
  • Methods of Application: The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gives the hydrazide-hydrazone derivative. This compound undergoes a series of heterocyclization reactions to give new heterocyclic compounds .
  • Results or Outcomes: The newly synthesized products showed high inhibitory effects against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

3. Synthesis of Condensed Pyrazoles

  • Summary of the Application: Cyanoacetohydrazide can be easily self-cyclized to afford a new versatile reagent namely 3-amino-5-pyrazolone, which has extensive use in the synthesis of condensed pyrazoles .
  • Methods of Application: The self-cyclization of cyanoacetohydrazide leads to the formation of 3-amino-5-pyrazolone. This compound can then be used in further reactions to synthesize condensed pyrazoles .
  • Results or Outcomes: The main outcome of this application is the synthesis of condensed pyrazoles, which are important heterocyclic compounds with various applications in medicinal chemistry .

4. Synthesis of Condensed Pyrazoles

  • Summary of the Application: Cyanoacetohydrazide can be easily self-cyclized to afford a new versatile reagent namely 3-amino-5-pyrazolone, which has extensive use in the synthesis of condensed pyrazoles .
  • Methods of Application: The self-cyclization of cyanoacetohydrazide leads to the formation of 3-amino-5-pyrazolone. This compound can then be used in further reactions to synthesize condensed pyrazoles .
  • Results or Outcomes: The main outcome of this application is the synthesis of condensed pyrazoles, which are important heterocyclic compounds with various applications in medicinal chemistry .

Safety And Hazards

Cyanoacetohydrazide may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Cyanoacetohydrazide has been used in the synthesis of a wide variety of heterocyclic compounds . It has been claimed that a number of hydrazide hydrazone derivatives possess interesting bioactivity . Future research may focus on exploring these bioactivities and developing new synthetic methods using Cyanoacetohydrazide.

properties

IUPAC Name

2-cyanoacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHBOJANXDKUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046572
Record name Cyacetacide
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES.
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Cyacetacide

Color/Form

STOUT PRISMS FROM ALCOHOL

CAS RN

140-87-4
Record name Cyanoacetic acid hydrazide
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Record name Cyacetacide [INN:BAN]
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Record name Cyanoacetohydrazide
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Record name Cyacetacide
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Record name Cyacetacide
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Record name CYACETACIDE
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Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

114.5-115 °C
Record name ACETIC ACID, CYANO-, HYDRAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
HA El‐Sayed, MHM Abd Elazim… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… Furthermore, the reaction of hydrazide 1b with benzoyl isothiocyanate in dioxane at room temperature afforded the acyclic cyanoacetohydrazide derivative 11 in 55% yield. It was …
Number of citations: 5 onlinelibrary.wiley.com
X Zhou, JJ Ma - Journal of Chemical Crystallography, 2012 - Springer
… , the hydrazone compounds derived from cyanoacetohydrazide have seldom been reported. In this … derived from the reaction of cyanoacetohydrazide with 2-chlorobenzaldehyde and 4-…
Number of citations: 7 link.springer.com
A Iraji, D Shareghi-Brojeni, S Mojtabavi… - Scientific Reports, 2022 - nature.com
In this work, a novel series of cyanoacetohydrazide linked to 1,2,3-triazoles (9a–n) were designed and synthesized to be evaluated for their anti-α-glucosidase activity, focusing on the …
Number of citations: 19 www.nature.com
E Omar, W Shehta, MG Assy… - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
… cyanoacetohydrazide in a … of cyanoacetohydrazide resulted in the formation of 5,8dihydrotetrazolo[1,5-c][1,2,3]triazin-7-ol. On the other hand, heterocyclization of cyanoacetohydrazide …
Number of citations: 1 ejchem.journals.ekb.eg
SA Shaker, MI Marzouk - Molecules, 2016 - mdpi.com
A (pyridazinyl)acetate derivative was reacted with thiosemicarbazide and hydrazine hydrate to yield spiropyridazinone and acetohydrazide derivatives, respectively. The acetohydrazide …
Number of citations: 18 www.mdpi.com
MAP Martins, DN Moreira, CP Frizzo… - Journal of the Brazilian …, 2008 - SciELO Brasil
The synthesis of thirteen 1-cyanoacetyl-5-hydroxy-5-halomethyl-1H-4,5-dihydropyrazoles from the reaction of 4-alkoxy-3-alken-2-ones [R³C(O)C(R²)=C(R¹)(OR), where R³ = CF3, CCl3, …
Number of citations: 30 www.scielo.br
MH Hekal, YM Ali, FSM Abu El-Azm - Synthetic Communications, 2020 - Taylor & Francis
Owing to its high reactivity and commercial availability, 2-cyanoacetohydrazide can be utilized as a versatile and appropriate intermediate for synthesis of a broad variety of heterocyclic …
Number of citations: 8 www.tandfonline.com
WW Wardakhan, NN EL-SAYED, RM Mohareb - Acta pharmaceutica, 2013 - hrcak.srce.hr
The reaction of cyclopentanone with cyanoacetylhydrazine gave the 2-cyano-2-cyclopentylideneacetohydrazide (1). Treatment of compound 1 with elemental sulphur in the presence of …
Number of citations: 63 hrcak.srce.hr
PR da Silva, NM Apolinário, SÂS Silva, MEC Araruna… - Pharmaceuticals, 2023 - mdpi.com
The N-acylhydrazone function has been reported as a pharmacophore group of molecules with diverse pharmacological activities, including anti-inflammatory effects. Therefore, this …
Number of citations: 6 www.mdpi.com
MR Mahmoud, AK El-Ziaty… - Journal of Chemical …, 2013 - journals.sagepub.com
… Among several commercially available substituted hydrazines, cyanoacetohydrazide is a … heterocycles incorporating an indole moiety starting from cyanoacetohydrazide and isatin. …
Number of citations: 24 journals.sagepub.com

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